![molecular formula C10H9BrFNO3 B3011597 3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid CAS No. 926227-44-3](/img/structure/B3011597.png)
3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves several steps, including protection of functional groups, halogen-lithium exchange reactions, and the use of reagents like Lawesson's reagent for thionation. For example, the synthesis of amino-3-fluorophenyl boronic acid from 4-bromo-2-fluoroaniline involves protecting the amine group, followed by a lithium-bromine exchange and subsequent reactions . Similarly, the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines involves a cyclocondensation reaction and formylation using Vilsmeyer-Haack reagent . These methods could potentially be adapted for the synthesis of 3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid.
Molecular Structure Analysis
The molecular structure of compounds is typically characterized using techniques such as NMR and X-ray diffraction analysis. The papers describe the use of these methods to determine the structures and regioselectivity of the reactions , . For the compound of interest, similar analytical techniques would be employed to confirm its structure and purity.
Chemical Reactions Analysis
The papers discuss various chemical reactions, including cyclopalladation, Suzuki cross-coupling, and the synthesis of fluorescent probes , . These reactions are important for the functionalization of compounds and could be relevant for further derivatization of 3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds, such as their photophysical properties and catalytic activity, are also discussed. For instance, the palladium complexes described in one paper exhibit luminescence and high catalytic activity for Suzuki cross-coupling reactions . The boronic acid derivative mentioned in another paper has a relatively low pKa value, which is significant for its application in glucose sensing materials . These properties would be important to consider when analyzing 3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid.
科学的研究の応用
Synthesis of Fluorinated Compounds
Research has explored the synthesis of various fluorinated compounds, which are significant in medicinal chemistry. For example, Sharma et al. (1999) reported the synthesis of 3-fluoro-1-methylphenothiazines through a process involving Smiles rearrangement, highlighting the importance of fluorinated compounds in chemical synthesis (Sharma et al., 1999). Similarly, Hazra et al. (1997) discussed the synthesis of chloramphenicol, a significant antibiotic, using a new intermediate that includes formamido derivatives (Hazra, Pore, & Maybhate, 1997).
Applications in Organic Synthesis
The compound plays a role in the synthesis of racemic amino acids and related compounds. Kitagawa et al. (2004) described the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, showcasing the utility of these compounds in organic chemistry (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004).
Synthesis of Antidepressant Compounds
Tao Yuan (2012) synthesized 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, exploring its potential as an antidepressant. This study shows the relevance of fluorophenyl compounds in developing new therapeutic agents (Yuan, 2012).
Antiprotozoal Agents
Ismail et al. (2005) synthesized biphenyl benzimidazole diamidines starting with haloarylcarbonitriles, including 2-bromo-2-fluorobenzaldehyde. These compounds showed significant activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting their potential as antiprotozoal agents (Ismail et al., 2005).
Synthesis of Cytotoxic Compounds
Gul et al. (2009) explored the synthesis of 1-Aryl-3-buthylamino-1-propanone hydrochloride type mono Mannich bases, demonstrating their cytotoxic potency against human T-lymphocytes and myoblasts. This research highlights the role of similar compounds in cancer research (Gul et al., 2009).
Safety and Hazards
特性
IUPAC Name |
3-[(2-bromo-5-fluorobenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO3/c11-8-2-1-6(12)5-7(8)10(16)13-4-3-9(14)15/h1-2,5H,3-4H2,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZYDECMIMFTHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)NCCC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

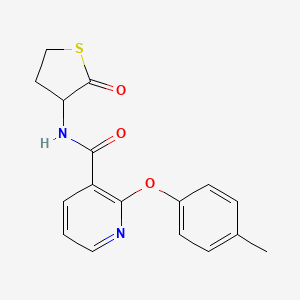

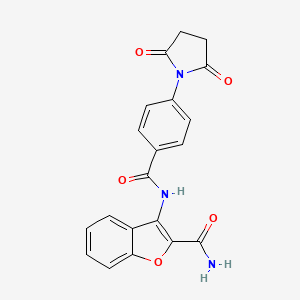
![2-[(Oxolan-2-yl)methoxy]pyrazine](/img/structure/B3011518.png)
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3011520.png)
![Methyl 3-formylpyrazolo[1,5-a]pyrazine-4-carboxylate](/img/structure/B3011521.png)
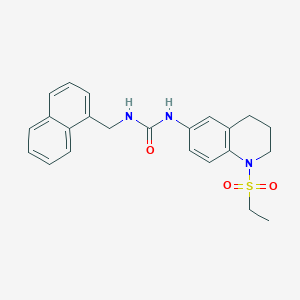
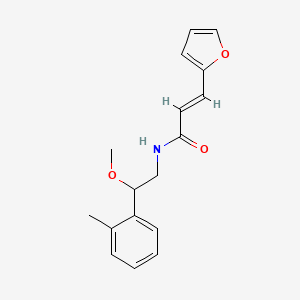
![2-[(2,4-Dichlorobenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B3011526.png)
![Ethyl 5-(adamantane-1-carbonylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3011527.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3011528.png)
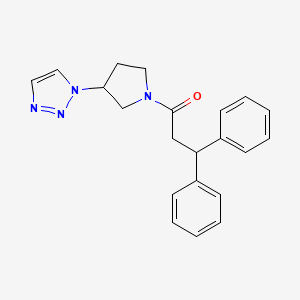
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B3011532.png)
